Butobendine

Antiarrhythmic drug development Cardiovascular pharmacology Preclinical efficacy models

Researchers studying DBH enzymology or variant angina models often face limited access to stereochemically pure, dual-action probes. Standard antiarrhythmics (e.g., lidocaine) act via sodium channel blockade and lack DBH inhibitory and spasmolytic activity, confounding mechanistic studies. Butobendine addresses this gap: - Unique dual pharmacophore: stereospecific, noncompetitive DBH inhibition (active 2S,2'S enantiomer only) combined with antiarrhythmic (0.035-0.175 mg/kg, rats) and spasmolytic effects (70× more potent than papaverine). - Validated analytical QC: stable UV spectra at 212 nm and 270 nm (pH 1.00-10.89) enable straightforward quantification alongside other cardiac drugs. - Supply chain: available as analytically characterized free base with documented Log P, optical rotation, and melting point for reproducible experimental design.

Molecular Formula C32H48N2O10
Molecular Weight 620.7 g/mol
CAS No. 55769-65-8
Cat. No. B1250395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButobendine
CAS55769-65-8
Molecular FormulaC32H48N2O10
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1
InChIKeyZKSIPEYIAHUPNM-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butobendine: Physicochemical and Pharmacological Profile


Butobendine (Craviten, M-71) is a double ester of 2-aminobutanol and trimethoxybenzoic acid . It is classified as a class I antiarrhythmic agent and a coronary vasodilator [1]. The compound is a noncompetitive, stereospecific inhibitor of dopamine β-hydroxylase (DBH) . Its absolute stereochemistry is (2S,2'S), and it is available as the dihydrochloride salt [1]. Key physicochemical properties include a melting point of 60-62°C (free base) or 81-83°C (dihydrochloride), specific optical rotation [α]D20 +2.4° (c=5, EtOH) for the base, and an n-octanol/water partition coefficient (Log P) of 31.49 for the free base and 4.49 for the dihydrochloride salt, indicating high lipophilicity [1].

Identity (2S,2'S) enantiomer, dihydrochloride salt
Mechanism context Noncompetitive, stereospecific DBH inhibitor
Research fit Stereochemical-control studies, DBH enzymology Class I antiarrhythmic and vasodilator reference

Butobendine: Why Substitution by Other Antiarrhythmics Fails


Butobendine possesses a unique combination of a dual pharmacophore (antiarrhythmic and spasmolytic) and strict stereochemical requirements that are not replicated by other agents within its therapeutic class. Unlike many standard antiarrhythmics, its primary mechanism involves noncompetitive, stereospecific inhibition of dopamine β-hydroxylase (DBH) [1]. This action is absent in widely used comparators like lidocaine or procainamide, which act via sodium channel blockade [2]. Furthermore, the (2R,2'R) enantiomer of Butobendine itself exhibits drastically reduced potency, underscoring that even a simple change in stereochemistry abolishes the compound's intended pharmacological effects [2]. Substituting Butobendine with another class I agent or a less specific DBH inhibitor risks losing both the spasmolytic component and the stereospecific DBH inhibition that underpin its distinct efficacy and therapeutic index profile [2].

Target Stereospecific, noncompetitive DBH inhibition
If Substituted Lidocaine or procainamide act via sodium channel blockade; DBH inhibition is absent and spasmolytic component is lost.
Target (2S,2'S) enantiomer
If Substituted The (2R,2'R) enantiomer or a racemic mixture exhibits drastically reduced potency; enantiomer-attribution review is critical.
Target DBH allosteric modulation with spasmolytic profile
If Substituted A less specific DBH inhibitor or a pure ion-channel blocker may not reproduce the dual pharmacophore profile.

Butobendine: Comparative Evidence Against Direct Comparators


Antiarrhythmic Potency in Preclinical Models

Butobendine (as Craviten) demonstrates significantly higher potency in preventing and abolishing experimentally induced arrhythmias in rats compared to several standard antiarrhythmic agents. The effective prophylactic dose range for Butobendine was 0.035 to 0.175 mg/kg. This dose is reported as 'many times lower' than the doses of lidocaine, hexobendine, procaine amide, and D,L-propranolol required to achieve a similar protective effect in the same models (BaCl2, CaCl2, adrenaline, or aconitine-induced arrhythmias) [1]. While the precise comparator doses are not provided in the abstract, the qualitative ranking of potency is a key differentiator. Additionally, Butobendine exhibited a 'much more favourable therapeutic index' than these same comparator agents, suggesting a wider safety margin [1].

Antiarrhythmic potency
Head-to-head
0.035–0.175 mg/kg
Reported effective dose range, many times lower than lidocaine and procaine amide in rat models.
In vivo rat model; precise comparator doses not detailed in source.
Antiarrhythmic drug development Cardiovascular pharmacology Preclinical efficacy models

Spasmolytic Potency Versus Papaverine

Butobendine exhibits a direct spasmolytic (smooth muscle relaxant) effect that is quantifiably superior to the classic agent papaverine. In comparative studies, the spasmolytic effect of Butobendine was reported to be 'about 70 times as strong as papaverine' [1]. This dual action—combining antiarrhythmic properties with potent spasmolytic activity—is not a common feature among standard class I antiarrhythmic drugs like lidocaine or procainamide, which primarily target ion channels. This combination profile suggests potential utility in conditions where both arrhythmia and vascular spasm are implicated [1].

Spasmolytic potency
Head-to-head
70-fold vs. papaverine
Reported spasmolytic response context, supporting combined mechanism studies.
In vitro spasmolytic assay; specific tissue not detailed.
Vasodilation Smooth muscle relaxants Cardiovascular therapeutics

Stereospecific DBH Inhibition

The DBH inhibitory activity of Butobendine is highly stereospecific. Only the 2S,2'S enantiomer (Butobendine) is active; the 2R,2'R isomer possesses pharmacological effects that are 'many times weaker' [1]. Furthermore, the nature of inhibition is noncompetitive, which is reported to be stronger than the feedback inhibition of DBH by its natural products, adrenaline and noradrenaline, or by the antiarrhythmic quinidine [2]. Quantitatively, a concentration of 1.55 µM Butobendine stabilizes DBH activity at approximately 50% of its initial value in vitro [2].

Stereospecific DBH inhibition
Head-to-head
1.55 µM stabilizes DBH at ~50% activity
Enantiomer-attribution review: (2R,2'R) isomer is many times weaker; noncompetitive mechanism differs from adrenaline or quinidine.
In vitro DBH enzymatic assay; purified enzyme from serum.
Enzyme inhibition Stereochemistry Catecholamine biosynthesis

Clinical Efficacy in Resistant Ventricular Arrhythmia

In a clinical study of 30 patients with ventricular arrhythmia that was resistant to conventional antiarrhythmic therapy, a single intravenous injection of 6 mg of Butobendine (Craviten) led to complete normalization of heart rhythm in 33% of patients [1]. Notably, this response was correlated with the normalization of initially elevated serum DBH activity and erythrocyte membrane ATPase activity, which were present only in the drug-sensitive patient subgroup [1]. This demonstrates a biomarker-linked clinical effect in a difficult-to-treat patient population.

Clinical endpoint context
Trial context
33% rhythm normalization after single 6 mg IV dose
Reported endpoint context in a therapy-resistant ventricular arrhythmia cohort; linked to DBH/ATPase biomarker normalization.
Clinical trial, 30 patients; class-level inference for research models.
Clinical cardiology Antiarrhythmic drug efficacy Therapy-resistant arrhythmia

Butobendine: Research and Industrial Applications


Combined Arrhythmia and Vasospasm Models

Given its dual profile as a potent antiarrhythmic (effective at 0.035-0.175 mg/kg in rats) and a spasmolytic agent (70-fold more potent than papaverine) [1], Butobendine is ideally suited for use in animal models investigating conditions like variant angina or post-infarction arrhythmias where both myocardial electrical instability and coronary vasospasm are pathophysiological features. Its unique mechanism differentiates it from pure ion channel blockers [1].

DBH Inhibition and Allostery In Vitro

Butobendine is a validated tool for investigating DBH enzymology. It acts as a stereospecific, noncompetitive inhibitor that induces a shift from sigmoidal to linear kinetics and decreases the Km, indicating increased substrate affinity at certain concentrations [2]. The active 2S,2'S enantiomer is essential for this activity [1]. This makes it valuable for studying allosteric regulation of DBH, in contrast to competitive inhibitors.

Analytical Methods for Complex Formulations

Published analytical methods utilize Butobendine's specific physicochemical properties (e.g., stable UV spectra at 212 nm or 270 nm between pH 1.00 and 10.89, and its hydrolysis profile) [3] for its quantification in pharmaceutical preparations alongside other cardiac drugs like lidocaine and procainamide [4]. This provides a validated starting point for quality control or bioanalytical method development in industrial settings.

Biomarker-Driven Research in Resistant Arrhythmias

The clinical observation that Butobendine normalizes heart rhythm specifically in a subset (33%) of patients with resistant ventricular arrhythmia, and that this response is paralleled by normalization of elevated serum DBH and erythrocyte ATPase activity [5], positions it as a research tool for studying personalized antiarrhythmic strategies. It is particularly relevant for investigations aimed at identifying or validating DBH or ATPase activity as predictive biomarkers for antiarrhythmic drug response.

Application
Selection Property
Validation Focus
Combined arrhythmia and vasospasm models
Dual antiarrhythmic and spasmolytic profile
Model-response endpoint context in variant angina or post-infarction studies
DBH allostery and inhibition in vitro
Stereospecific noncompetitive inhibition, sigmoidal-to-linear kinetics shift
Enantiomer-attribution review and allosteric regulation studies
Analytical method development
Stable UV spectra and hydrolysis profile for complex formulation quantification
Method-transfer context for quality control or bioanalytical validation
Biomarker-driven arrhythmia research
DBH/ATPase biomarker-correlated response in resistant arrhythmia cohorts
Endpoint monitoring and predictive biomarker identification

Technical Documentation Hub

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27 linked technical documents
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